molecular formula C19H15N5OS2 B2482963 N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-48-9

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2482963
CAS No.: 872987-48-9
M. Wt: 393.48
InChI Key: XSMLFXGUADVPNW-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a pyridazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include thionyl chloride, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple aromatic rings and heteroatoms makes it a candidate for binding to various biological targets.

Medicine

In medicinal chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure could contribute to the performance of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other benzothiazole derivatives, pyridazine derivatives, and pyridine derivatives.

    Benzothiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

    Pyridazine derivatives: Often explored for their potential as enzyme inhibitors and therapeutic agents.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct aromatic systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that might not be achievable with simpler compounds.

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves various chemical reactions, including the formation of benzothiazole and pyridazine derivatives. The general synthetic pathway includes:

  • Formation of Benzothiazole Derivative : The initial step typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde.
  • Pyridazine Synthesis : The pyridazine moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling : The final compound is obtained by coupling the benzothiazole and pyridazine intermediates with acetamide functionalities.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis.

CompoundIC50 (μM)MIC (μg/mL)Inhibition (%)
7a7.7 ± 0.80.0898
7e9.2 ± 1.50.0999
INH0.2--

The above table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various synthesized compounds, indicating significant anti-tubercular potential .

Anticancer Activity

In addition to its anti-tubercular properties, this compound has been evaluated for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and proliferation.
  • Molecular Docking Studies : Docking studies indicate strong binding affinities to target proteins involved in M. tuberculosis metabolism, suggesting a potential mechanism for its anti-tubercular effects .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Case Study on Anti-Tubercular Activity : A study involving a series of benzothiazole derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against M. tuberculosis, emphasizing their potential as lead compounds for drug development .
  • Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLFXGUADVPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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